molecular formula C22H21ClN4O2S B2809743 N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 1251704-09-2

N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2809743
CAS No.: 1251704-09-2
M. Wt: 440.95
InChI Key: YOYCPAJBNMCOKD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide and its derivatives are synthesized for various biological screenings. One of the primary focuses has been the antimicrobial evaluation and hemolytic activity. These compounds, particularly those involving the 1,3,4-oxadiazole moiety, are noted for their antimicrobial activity against a range of microbial species. Some specific compounds within this class showed significant potency, suggesting their potential for further biological screening and application trials, although a few showed higher cytotoxicity, indicating the need for selective usage (Gul et al., 2017).

Antimicrobial Potentials

The compounds derived from the core structure of this compound are often studied for their antimicrobial potentials. For instance, certain derivatives have shown moderate to high inhibitory effects against both Gram-positive and Gram-negative bacterial strains. This suggests their potential use as antimicrobial agents in therapeutic applications. Some specific compounds showed remarkably high activity, indicating their potential as effective antimicrobial agents (Iqbal et al., 2017).

Antiproliferative and Anti-inflammatory Applications

Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative and anti-inflammatory properties. Some compounds in this category have shown promising activity against human cancer cell lines and inflammation, indicating their potential in cancer therapy and as anti-inflammatory agents. These findings are supported by structure-activity relationship (SAR) studies that correlate certain structural features with biological activity, offering insights for the development of new therapeutic agents (Rapolu et al., 2013).

Spectral-Luminescent Properties

The spectral-luminescent properties of certain derivatives are also explored, focusing on their interaction with light and potential applications in material sciences. These studies involve detailed characterization of the compounds and understanding their luminescent behavior, which could have implications in developing new materials with specific optical properties (Mikhailov et al., 2018).

Properties

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(11-6-12-26(21)22)30(28,29)27(19-10-5-9-18(23)14-19)15-17-8-4-7-16(2)13-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCPAJBNMCOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.